molecular formula C7H10O2 B1400407 2-Methylene-5,8-dioxaspiro[3.4]octane CAS No. 99620-40-3

2-Methylene-5,8-dioxaspiro[3.4]octane

Cat. No.: B1400407
CAS No.: 99620-40-3
M. Wt: 126.15 g/mol
InChI Key: BUGVIFWXQMWTSD-UHFFFAOYSA-N
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Description

2-Methylene-5,8-dioxaspiro[3.4]octane is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10O2/c1-6-4-7(5-6)8-2-3-9-7/h1-5H2 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Cycloaddition

2-Methylene-5,8-dioxaspiro[3.4]octane is involved in the synthesis and [3 + 2] cycloaddition of certain compounds, such as 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. This process is significant for producing compounds with potential biological activities, including cysteine protease inhibitors (Nakamura et al., 2003).

Gas Phase Polymer Deposition

The compound plays a role in the efficient gas phase deposition of organosilicon polymer. This is achieved through the laser-induced thermolysis of related compounds, which is a method for depositing organosilicon polymer in the gas phase (Sedláčková et al., 1989).

Corrosion Inhibition

Spirocyclopropane derivatives, including compounds similar to this compound, have been studied for their inhibition properties in protecting mild steel from corrosion in acidic solutions. These compounds exhibit effective corrosion inhibition properties (Chafiq et al., 2020).

Safety and Hazards

This compound is associated with several hazard statements including H225, H315, H319, and H335 . Precautionary measures include P210, P233, P235, P240, P241, P242, P243, P261, P264, P271, P280, P302, P303, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352, P353, P361, P362, P370, P378, P403, P405 .

Properties

IUPAC Name

2-methylidene-5,8-dioxaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6-4-7(5-6)8-2-3-9-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGVIFWXQMWTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(bromomethyl)-5,8-dioxaspiro[3.4]octane (1.3 gm, 6.28 mmol) (step e), polyethylene glycol (PEG-600) (0.5 gm), 50% aqueous sodium hydroxide solution (5 ml) and benzene was refluxed for about 12 hours. The reaction mixture was cooled, diluted with water and extracted with diethyl ether. The organic layer was washed with brine, dried over sodium sulphate and concentrated under reduced pressure to get a crude product, which was purified by column chromatography.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylene-5,8-dioxaspiro[3.4]octane
Reactant of Route 2
2-Methylene-5,8-dioxaspiro[3.4]octane
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2-Methylene-5,8-dioxaspiro[3.4]octane
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Reactant of Route 5
2-Methylene-5,8-dioxaspiro[3.4]octane
Reactant of Route 6
Reactant of Route 6
2-Methylene-5,8-dioxaspiro[3.4]octane

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